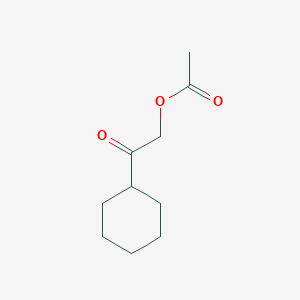

2-CYCLOHEXYL-2-OXOETHYL ACETATE

Description

Properties

IUPAC Name |

(2-cyclohexyl-2-oxoethyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCQQLYULNUHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401873 | |

| Record name | Ethanone, 2-(acetyloxy)-1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37166-70-4 | |

| Record name | 2-(Acetyloxy)-1-cyclohexylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37166-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-(acetyloxy)-1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYL-2-OXOETHYL ACETATE typically involves the acetylation of cyclohexanol. One common method is the reaction of cyclohexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

C6H11OH+(CH3CO)2O→C6H11OCOCH3+CH3COOH

This reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXYL-2-OXOETHYL ACETATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone and acetic acid.

Reduction: Reduction of the compound can yield cyclohexanol and ethanol.

Substitution: The acetyloxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used in substitution reactions.

Major Products

Oxidation: Cyclohexanone and acetic acid.

Reduction: Cyclohexanol and ethanol.

Substitution: Various substituted cyclohexyl derivatives, depending on the reagent used.

Scientific Research Applications

2-CYCLOHEXYL-2-OXOETHYL ACETATE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXYL-2-OXOETHYL ACETATE involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The cyclohexyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their differentiating features:

*Note: Direct CAS RN for this compound is unavailable in the provided evidence.

Physicochemical Properties

- Polarity and Solubility: The oxo group in this compound increases polarity compared to cyclohexyl acetate (logP ~2.5–3.0 estimated) and methylcyclohexyl acetate (logP ~3.5–4.0), making it more soluble in polar solvents like ethanol or acetone .

- Reactivity: The ketone moiety may participate in nucleophilic additions or redox reactions, unlike non-oxygenated analogs. Cyclohexyl mercaptoacetate, with a thiol group, exhibits even higher reactivity, forming disulfide bonds .

- Thermal Stability : Bulky substituents (e.g., tert-butyl in Ortho tertiary butyl cyclohexanyl acetate) reduce volatility and enhance thermal stability compared to linear analogs .

Industrial and Regulatory Considerations

- Applications : Cyclohexyl acetate is widely used in perfumery due to its fruity odor, while tert-butyl derivatives serve as intermediates in polymer synthesis . The oxo group in this compound could make it suitable as a chiral synthon in asymmetric catalysis.

- Regulatory Status : Cyclohexyl acetate (UN 2243) is classified as a flammable liquid, requiring specific transport protocols . Mercaptoacetates often require stringent handling due to toxicity .

Biological Activity

2-Cyclohexyl-2-oxoethyl acetate is an organic compound with potential biological activities that have garnered interest in scientific research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a cyclohexyl group attached to an oxoethyl acetate moiety, which contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various acetate derivatives, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, revealing effective concentrations at which bacterial growth was significantly reduced.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies suggest that it activates the caspase pathway, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator. For instance, it has shown potential in inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation-related cellular damage.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Agents highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The researchers employed both in vitro and in vivo models to assess the compound's efficacy. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers treated various cancer cell lines with different concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic events.

Q & A

Q. What are the recommended synthetic routes for 2-cyclohexyl-2-oxoethyl acetate, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves esterification of 2-cyclohexyl-2-oxoethanol with acetyl chloride under anhydrous conditions. Catalysts such as sulfuric acid (H₂SO₄) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction. Temperature control (0–5°C) during acetyl chloride addition minimizes side reactions like hydrolysis. Yield optimization requires strict moisture exclusion and stoichiometric precision. A related synthesis of 2-(4-chlorophenyl)-2-oxoethyl acetate (CAS: 39561-82-5) uses (diacetoxyiodo)benzene as an oxidizing agent, highlighting the role of reagent selection in similar esterifications .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Identify ester (-COO-) and ketone (C=O) groups. The cyclohexyl protons appear as multiplet signals (δ 1.0–2.5 ppm), while the acetate methyl group resonates near δ 2.1 ppm.

- IR Spectroscopy : Strong C=O stretches for both the ester (~1740 cm⁻¹) and ketone (~1710 cm⁻¹).

- X-ray Crystallography : Resolves steric effects of the cyclohexyl group, as demonstrated for structurally similar compounds like 2-oxo-2H-chromen-4-yl acetate (C₁₁H₈O₄) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for C₁₀H₉ClO₃ analogs) confirm molecular weight .

Q. What are the solubility properties of this compound in common organic solvents, and how does temperature affect crystallization?

Methodological Answer: The compound is highly soluble in polar aprotic solvents (e.g., dichloromethane, THF) but poorly soluble in water. Temperature-dependent solubility curves (0–50°C) can guide crystallization: cooling saturated solutions in ethanol or acetone yields crystals. For analogs like cyclohexyl formate, solubility data underpin solvent selection for purification .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- First-aid measures: Flush eyes with water for 15 minutes; seek medical consultation if ingested (as per safety protocols for structurally similar esters) .

Advanced Research Questions

Q. How does the cyclohexyl group's conformation influence the compound's reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The chair conformation of the cyclohexyl group creates steric hindrance, which impacts nucleophile access to the carbonyl carbon. Axial substituents on the cyclohexane ring further hinder reactivity compared to equatorial positions. Computational studies on N-cyclohexyl-2-oxo-2-phenylacetamide (C₁₄H₁₇NO₂) reveal that steric effects reduce reaction rates in SN2 mechanisms .

Q. How can researchers resolve contradictions in reported reaction pathways involving this compound under varying pH conditions?

Methodological Answer: Controlled experiments (pH 3–10) with kinetic monitoring (via HPLC or UV-Vis spectroscopy) can identify dominant pathways. For example, dual functional groups in analogs like [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate exhibit pH-dependent reactivity, favoring hydrolysis under acidic conditions and nucleophilic substitution in basic media .

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they compare with experimental data?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electron density distribution and frontier molecular orbitals. Validation against experimental X-ray data (e.g., bond lengths and angles in 2-oxo-2H-chromen-4-yl acetate) ensures accuracy .

Q. What strategies are effective for utilizing this compound as a building block in heterocyclic compound synthesis?

Methodological Answer: The ketone group can serve as a precursor in Paal-Knorr pyrrole synthesis, while the ester group enables cross-coupling reactions. For example, ethyl 2-((4-aminocyclohexyl)oxy)acetate undergoes acylation to form bioactive heterocycles, demonstrating the utility of similar esters in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.